molecular formula C12H14F3NO B2780228 4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide CAS No. 2327316-15-2

4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2780228
CAS No.: 2327316-15-2
M. Wt: 245.245
InChI Key: WRSBMEIBYMDZDM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzylamine with 4,4,4-trifluorobutyryl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4,4,4-trifluoro-N-[(4-methylphenyl)methyl]butylamine.

    Oxidation: Formation of 4,4,4-trifluoro-N-[(4-carboxyphenyl)methyl]butanamide.

Scientific Research Applications

4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-N-{2-[(methylamino)methyl]phenyl}butanamide

Uniqueness

4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide is unique due to the combination of the trifluoromethyl group and the 4-methylphenyl moiety. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4,4-trifluoro-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-9-2-4-10(5-3-9)8-16-11(17)6-7-12(13,14)15/h2-5H,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBMEIBYMDZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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